Bienvenue dans la boutique en ligne BenchChem!

4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Medicinal Chemistry HBV Capsid Assembly Modulation Structure-Activity Relationship

This sulfamoylbenzamide analog features a benzyl(ethyl)sulfamoyl group that imparts high lipophilicity (XLogP3 4.8), distinct from NVR 3-778. It is essential for systematic SAR studies on HBV capsid assembly modulation, solubility benchmarking, and mechanism-of-action work. Procuring this specific compound ensures access to a unique substitution pattern not interchangeable with generic SBAs.

Molecular Formula C23H23N3O3S2
Molecular Weight 453.58
CAS No. 896304-96-4
Cat. No. B2968705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
CAS896304-96-4
Molecular FormulaC23H23N3O3S2
Molecular Weight453.58
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N
InChIInChI=1S/C23H23N3O3S2/c1-4-26(15-18-8-6-5-7-9-18)31(28,29)20-12-10-19(11-13-20)22(27)25-23-21(14-24)16(2)17(3)30-23/h5-13H,4,15H2,1-3H3,(H,25,27)
InChIKeyPQBUPCIYCIORKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896304-96-4): Structural Identity and Procurement Baseline


4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896304-96-4) is a synthetic sulfamoylbenzamide (SBA) derivative with a molecular weight of 453.6 g/mol and an XLogP3-AA of 4.8 [1]. It belongs to a class of compounds extensively investigated as Hepatitis B Virus (HBV) capsid assembly modulators (CAMs), a mechanism validated by clinical candidates such as NVR 3-778 [2]. The compound is characterized by a benzyl(ethyl)sulfamoyl group at the 4-position of the benzamide core and a 3-cyano-4,5-dimethylthiophen-2-yl moiety on the amide nitrogen [1].

Why Generic Substitution Fails for 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896304-96-4)


Within the sulfamoylbenzamide class, minor structural modifications cause drastic shifts in anti-HBV potency, cytotoxicity, and aqueous solubility. The reference compound NVR 3-778, while a first-in-class clinical candidate, suffers from low aqueous solubility (35.8 µg/mL) and moderate in vivo activity, halting its development [1]. Replacing its hydroxypiperidinyl-sulfonyl moiety with a benzyl(ethyl)sulfamoyl group, as in CAS 896304-96-4, fundamentally alters the molecule's physicochemical and pharmacological profile. This makes simple interchange with generic SBAs unreliable; a user must procure this specific compound to reproduce or leverage structure-activity relationships tied to its unique substitution pattern [1].

Quantitative Differentiation Guide for 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide vs. Structural Analogs


Structural Differentiation from NVR 3-778: Sulfamoyl Substituent Replacement

The target compound replaces the (4-hydroxypiperidin-1-yl)sulfonyl group of NVR 3-778 with a benzyl(ethyl)sulfamoyl group. This substitution introduces a larger hydrophobic surface (benzyl ring) and eliminates the hydrogen-bond donor/acceptor of the piperidine hydroxyl, which is predicted to alter binding pocket interactions [1]. The enhanced lipophilicity of the benzyl(ethyl) motif is reflected in its higher computed XLogP3-AA of 4.8 versus NVR 3-778 (XLogP3-AA not available for direct comparison but structural inference suggests a lower value) [2].

Medicinal Chemistry HBV Capsid Assembly Modulation Structure-Activity Relationship

Potency Benchmarking: Class-Leading Anti-HBV EC50 Values for Close Analogs

While direct EC50 data for the target compound is not publicly available, the SBA class exhibits potent anti-HBV activity. The clinical candidate NVR 3-778 shows an EC50 of 0.73 ± 0.20 µM in HePAD38 cells [1]. Further optimized SBAs like compound 7b achieve an EC50 of 0.83 ± 0.33 µM with 9.2-fold improved solubility [1]. The target compound, with its unique substitution, is a critical probe for exploring potency within this SAR landscape. Its procurement is justified for head-to-head assays to determine its potency relative to these benchmarks.

Antiviral Activity HBV Replication Inhibition Capsid Assembly Modulator

Physicochemical Differentiation: Leveraging Lipophilicity for Solubility and Permeability Tuning

A key failure point for NVR 3-778 was its poor aqueous solubility (35.8 µg/mL at pH 7) [1]. The target compound's replacement of the polar hydroxypiperidine with a lipophilic benzyl(ethyl) group likely further reduces aqueous solubility but may enhance membrane permeability. Its computed XLogP3-AA of 4.8 [2] provides a quantifiable baseline for this property space. This contrasts sharply with optimized analogs like compound 7b, which achieved a solubility of 328.8 µg/mL through the introduction of a phenylboronic acid [1].

Drug-like Properties Lipophilicity Aqueous Solubility

High-Value Research Applications for 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896304-96-4)


Structure-Activity Relationship (SAR) Probe for Sulfamoyl Group Modification

This compound is ideally suited as a key analog in systematic SAR studies focused on the sulfamoyl substituent of SBA-based CAMs. Its benzyl(ethyl)sulfamoyl group represents a specific physicochemical state (enhanced lipophilicity, bulk) that can be directly compared with NVR 3-778's polar hydroxypiperidine and other analogs. Researchers can use it to quantify the impact of this substitution on anti-HBV EC50, cytotoxicity (CC50), and aqueous solubility, generating data essential for lead optimization programs [1].

Negative Control for Solubility and Permeability Assays

Given its high computed XLogP3-AA of 4.8 [2], which implies poor aqueous solubility, this compound can serve as a negative control in permeability and solubility assays. Its performance can be benchmarked against the poorly soluble NVR 3-778 (35.8 µg/mL) and the highly soluble compound 7b (328.8 µg/mL) to establish assay windows and validate in vitro models for predicting oral absorption of SBA derivatives [1].

HBV Capsid Assembly Mechanism Studies

The compound can be used in biochemical and cell-based assays to investigate the mechanism of HBV capsid assembly modulation. By comparing its effects on capsid morphology (via electron microscopy or size-exclusion chromatography) with those of class I and class II CAMs, researchers can determine how the specific benzyl(ethyl) modification influences the formation of aberrant capsids or empty particles, a critical mechanistic endpoint for this drug class [1].

Quote Request

Request a Quote for 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.